molecular formula C12H18N2 B1599522 N-Methyl-2-pyrrolidin-1-ylbenzylamine CAS No. 871217-37-7

N-Methyl-2-pyrrolidin-1-ylbenzylamine

Cat. No. B1599522
M. Wt: 190.28 g/mol
InChI Key: YQQVLJYISRREIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-2-pyrrolidin-1-ylbenzylamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of “N-Methyl-2-pyrrolidin-1-ylbenzylamine” would consist of a pyrrolidine ring attached to a benzyl group through an amine linkage . The presence of the nitrogen in the ring and the amine group would likely impart basicity to the compound.


Chemical Reactions Analysis

As an amine, “N-Methyl-2-pyrrolidin-1-ylbenzylamine” could potentially undergo a variety of chemical reactions, including acid-base reactions, alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-2-pyrrolidin-1-ylbenzylamine” would depend on its exact structure and the presence of any functional groups. As an amine, it would likely be a weak base .

Scientific Research Applications

  • Pharmaceutical Sciences

    • NMP is a very strong solubilizing agent and has important applications in different fields of industry, especially in pharmaceutical sciences .
    • It’s used as a solvent due to its physicochemical properties and solubilization efficacy .
    • Its efficacy, toxicity, and side effects are comparable with other common solvents used in the pharmaceutical industries .
  • Solar Cell Fabrication

    • NMP is used as an additive in a precursor solution for the fabrication of high-quality perovskite films for solar cells .
    • It provides a much wider window of the PbI2/NMP ratio for the preparation of high-quality perovskite films .
    • All the perovskite solar cell devices fabricated with different Pb2+/NMP ratios show similar performances to their counterpart fabricated with 1:1 Pb2+/DMSO .
  • Crystallization of Zeolites

    • NMP is used as a ‘promoter’ to significantly reduce the crystallization time of ZSM-11 zeolite .
    • ZSM-11 zeolite is an important microporous material that has wide application prospects in various petrochemical and chemical processes .
  • Petrochemical Processing

    • NMP is used to recover certain hydrocarbons generated in the processing of petrochemicals, such as the recovery of 1,3-butadiene and acetylene .
    • It is also used to absorb hydrogen sulfide from sour gas and hydrodesulfurization facilities .
  • Surface Coating

    • NMP is used as a solvent for surface treatment of textiles, resins, and metal coated plastics or as a paint stripper .
    • Its good solvency properties have led to NMP’s use to dissolve a wide range of polymers .
  • Battery Industries

    • NMP is used heavily in lithium ion battery fabrication, as a solvent for electrode preparation .
    • It has a unique ability to dissolve polyvinylidene fluoride binder .
    • Due to NMP’s toxicity and high boiling point, there is much effort to replace it in battery manufacturing with other solvents .
  • Electronics Industry

    • The electronics industry relies on NMP for tasks such as cleaning and stripping during the production of integrated circuits and printed circuit boards .
  • Agricultural Chemical Sector

    • The agricultural chemical sector employs NMP in the creation of agricultural formulations .
  • Commercial Preparation of Polyphenylene Sulfide

    • NMP is used as a solvent in the commercial preparation of polyphenylene sulfide .
  • Pharmaceutical Industry

    • In the pharmaceutical industry, N-Methyl-2-pyrrolidone is used in the formulation for drugs by both oral and transdermal delivery routes .

Future Directions

The future directions for research on “N-Methyl-2-pyrrolidin-1-ylbenzylamine” would likely depend on its biological activity and potential applications. It could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

N-methyl-1-(2-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-3,6-7,13H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQVLJYISRREIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427697
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-pyrrolidin-1-ylbenzylamine

CAS RN

871217-37-7
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[2-(pyrrolidin-1-yl)phenyl]methyl})amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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